1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether

Boiling Point Thermal Stability High-Temperature Synthesis

1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether (CAS 396716-51-1) is a highly fluorinated, mixed-halogen ether. Its molecular formula is C₆H₃Br₂F₉O, corresponding to a molecular weight of 421.88 g/mol.

Molecular Formula C6H3Br2F9O
Molecular Weight 421.88 g/mol
CAS No. 396716-51-1
Cat. No. B1350645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether
CAS396716-51-1
Molecular FormulaC6H3Br2F9O
Molecular Weight421.88 g/mol
Structural Identifiers
SMILESC(C(C(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br
InChIInChI=1S/C6H3Br2F9O/c7-4(13,6(15,16)17)5(8,14)18-1-3(11,12)2(9)10/h2H,1H2
InChIKeyIQOBRELAYPOQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether (CAS 396716-51-1): Critical Physicochemical Profile for Strategic Procurement and Research Selection


1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether (CAS 396716-51-1) is a highly fluorinated, mixed-halogen ether. Its molecular formula is C₆H₃Br₂F₉O, corresponding to a molecular weight of 421.88 g/mol . The compound contains both bromine and fluorine atoms, classifying it as a halogenated ether. It is a liquid at ambient temperature with a predicted density of 2.009±0.06 g/cm³ and a predicted boiling point of 197.2±40.0 °C [1]. Commercial suppliers typically provide this specialty chemical with purities ranging from 95% to 97% . Due to its unique substitution pattern, it is cataloged as a building block for advanced research, rather than a high-volume industrial commodity .

1 Fluorinated mixed-halogen ether building block
2 High thermal stability for elevated-temperature synthesis
3 Bromine sites for nucleophilic substitution chemistry

1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether: Quantifiable Differentiation Against Structural Analogs for Informed Sourcing


The selection of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether (CAS 396716-51-1) over its closest structural analogs—1,2-dibromopentafluoropropyl 2,2,3,3,3-pentafluoropropyl ether (CAS 396716-50-0) and 1,2-dibromopentafluoropropyl 2,2,2-trifluoroethyl ether (CAS 396716-52-2)—is critical due to the significant, quantifiable differences in key physicochemical properties. The data below demonstrates that these compounds are not interchangeable. The variation in the terminal alkyl chain (tetrafluoropropyl, pentafluoropropyl, or trifluoroethyl) leads to substantial shifts in boiling point and density [1], which directly impact their suitability for specific applications such as reaction media, extraction solvents, or synthetic intermediates where thermal stability, volatility, and density are critical parameters .

Boiling point Terminal chain length may shift boiling point by over 100°C, limiting interchangeability in thermal applications.
Density & flash point Density and flash point differences alter phase separation and safety profile; analogs are not direct replacements.
Supply consistency Vendor availability and purity ranges differ across analogs; procurement may require source verification.

1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether: Data-Driven Evidence for Scientific and Procurement Decision-Making


1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether vs. Pentafluoropropyl Ether: Superior Boiling Point Differentiation for High-Temperature Applications

A direct comparison of boiling points between 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether and its fully fluorinated pentafluoropropyl analog (CAS 396716-50-0) reveals a significant difference. The target compound exhibits a predicted boiling point of 197.2°C at 760 mmHg [1], while the pentafluoropropyl analog has a significantly lower boiling point of 74-76°C at 59 mmHg . This higher boiling point for the tetrafluoropropyl derivative allows for its use in reactions requiring elevated temperatures or in processes where a less volatile solvent is preferred to minimize evaporative losses .

Boiling point vs. pentafluoropropyl analog
Head-to-head
Target: 197.2°C (760 mmHg) vs. analog: 74–76°C (59 mmHg)
Supports selection for high-temperature reaction media
Predicted values; experimental validation recommended
Boiling Point Thermal Stability High-Temperature Synthesis

1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether vs. Trifluoroethyl Ether: Higher Density and Thermal Stability for Density-Driven Separations

Comparison with the trifluoroethyl analog (CAS 396716-52-2) demonstrates a clear difference in density and boiling point. 1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether has a predicted density of 2.009 g/cm³ [1], whereas the trifluoroethyl ether analog has a density of 2.078 g/cm³ . The target compound also has a higher boiling point (197.2°C vs. 163.1°C) and a significantly higher flash point (95.4°C vs. 68.2°C) [1]. This indicates that the tetrafluoropropyl ether is a less volatile and safer liquid to handle, while still offering a density comparable to many fluorinated solvents used in organic synthesis and biphasic reactions .

Density & flash point vs. trifluoroethyl analog
Head-to-head
Target: d=2.009 g/cm³, bp=197.2°C, fp=95.4°C vs. analog: d=2.078, bp=163.1°C, fp=68.2°C
Higher flash point may support safer handling and density-driven separations
Predicted data; confirm under process conditions
Density Extraction Phase Separation

1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether: Commercial Availability and Purity Profile for Research-Scale Procurement

A cross-vendor analysis reveals that 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether is available from multiple reputable chemical suppliers, including Fluorochem (purity 97.0%) , Combi-Blocks (purity 95%) , and Alfa Chemistry (purity 96%) . In contrast, its pentafluoropropyl analog (CAS 396716-50-0) is less widely stocked, with Fluorochem being the primary supplier (purity 97.0%) . The trifluoroethyl analog (CAS 396716-52-2) is also commercially available but from fewer vendors . The broader commercial availability of CAS 396716-51-1 suggests a more established and reliable supply chain for researchers requiring consistent quality and shorter lead times.

Commercial availability & purity
Data to verify
Multiple vendors (Fluorochem 97%, Combi-Blocks 95%, Alfa Chemistry 96%)
Broader vendor base may reduce supply chain risk
Supplier-reported purity; independent analysis advised
Commercial Availability Purity Supply Chain

1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether: Structural and Reactivity Differentiation from Non-Fluorinated and Non-Brominated Ethers

The presence of both bromine and fluorine atoms in 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether imparts unique reactivity compared to non-fluorinated or non-brominated ethers. The bromine atoms serve as reactive sites for nucleophilic substitution or cross-coupling reactions, while the highly electronegative fluorine atoms confer enhanced chemical and thermal stability to the molecule . In contrast, fully fluorinated ethers lacking bromine are chemically inert and cannot be used as synthetic intermediates. This dual halogenation (bromine for reactivity; fluorine for stability) positions this compound as a versatile building block for introducing fluorinated motifs into more complex molecules .

Reactivity vs. non-brominated ethers
Class-level inference
C–Br bonds (reactive) + C–F bonds (stable); inert analogs lack synthetic utility
Dual halogenation supports versatile synthetic intermediate role
Qualitative comparison; reactivity depends on specific reaction conditions
Chemical Reactivity Nucleophilic Substitution Building Block

1,2-Dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether: Evidence-Backed Applications for Specialized Research and Development


High-Temperature Reaction Medium or Solvent

The high predicted boiling point (197.2°C) and flash point (95.4°C) of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether [1] directly support its use as a stable, low-volatility reaction medium for high-temperature organic transformations. This is a key differentiator from the pentafluoropropyl analog (boiling point 74°C) , which would be unsuitable for such applications due to its higher volatility.

Density-Driven Liquid-Liquid Extraction and Biphasic Catalysis

With a density of 2.009 g/cm³, this compound is well-suited for use as a heavy phase in liquid-liquid extractions or biphasic catalytic systems [1]. Its unique density profile distinguishes it from the trifluoroethyl analog (density 2.078 g/cm³), offering a different settling and separation behavior for specific solvent pairs and reaction mixtures .

Synthetic Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The compound's dual reactivity profile—bromine atoms for nucleophilic substitution and fluorine atoms for metabolic stability and lipophilicity modulation—positions it as a strategic intermediate in medicinal chemistry . It enables the late-stage introduction of a tetrafluoropropyl ether motif into drug candidates, which can improve pharmacokinetic properties .

Precursor for Specialized Fluorinated Surfactants and Materials

The halogenated ether structure can serve as a precursor for the synthesis of novel fluorinated surfactants or functional materials . The presence of bromine provides a reactive site for further functionalization, while the fluorine content contributes to the desired hydrophobic and oleophobic properties of the final material .

Application
Selection Property
Validation Focus
High-temperature reaction medium
High thermal stability & low volatility
Boiling point & flash point under reaction conditions
Density-driven extraction & biphasic catalysis
High density for heavy-phase separation
Density measurement & phase behavior with solvent pairs
Fluorinated building block (medicinal chemistry)
Bromine reactivity & fluorinated motif
Reactivity in nucleophilic substitution / coupling reactions
Precursor for fluorinated surfactants & materials
Halogenated ether core for functionalization
Material hydrophobicity & oleophobicity screening

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